molecular formula C7H16ClNO2 B6263161 1-(piperidin-4-yl)ethane-1,2-diol hydrochloride CAS No. 1619-36-9

1-(piperidin-4-yl)ethane-1,2-diol hydrochloride

Cat. No.: B6263161
CAS No.: 1619-36-9
M. Wt: 181.7
InChI Key:
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Description

1-(Piperidin-4-yl)ethane-1,2-diol hydrochloride is a chemical compound with the molecular formula C7H15NO2·HCl. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and their biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(piperidin-4-yl)ethane-1,2-diol hydrochloride typically involves the reaction of piperidine with ethylene oxide, followed by hydrochloric acid treatment to form the hydrochloride salt. The reaction conditions often include:

    Temperature: Room temperature

    Solvent: Aqueous or organic solvents

    Catalysts: Acidic catalysts like hydrochloric acid

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions

1-(Piperidin-4-yl)ethane-1,2-diol hydrochloride undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

Scientific Research Applications

1-(Piperidin-4-yl)ethane-1,2-diol hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals

Comparison with Similar Compounds

Similar Compounds

    1-(Piperidin-4-yl)ethanol: Similar structure but lacks the diol functionality.

    4-Piperidinol: Contains a hydroxyl group on the piperidine ring.

    Piperidine: The parent compound without additional functional groups.

Uniqueness

1-(Piperidin-4-yl)ethane-1,2-diol hydrochloride is unique due to its diol functionality, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

1619-36-9

Molecular Formula

C7H16ClNO2

Molecular Weight

181.7

Purity

95

Origin of Product

United States

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